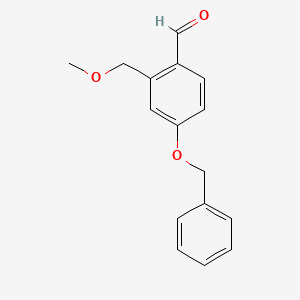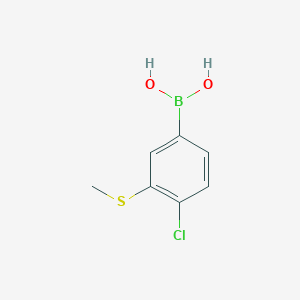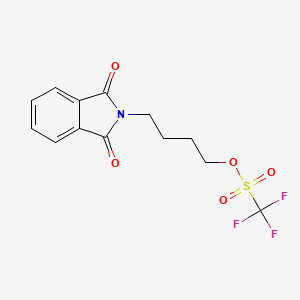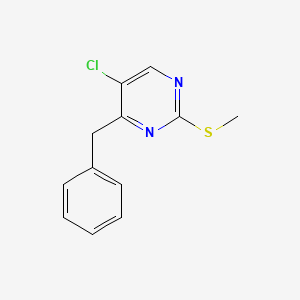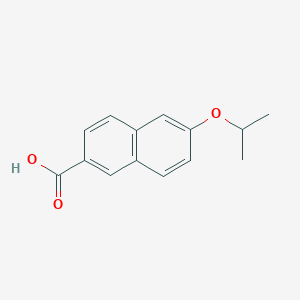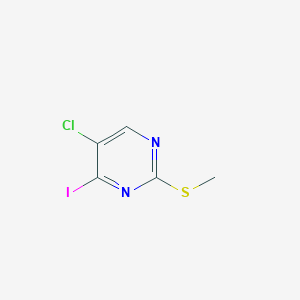
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide is an organomagnesium compound with the molecular formula C₁₂H₆BrF₃Mg and a molecular weight of 311.38 g/mol . It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a trifluorophenyl group and a phenyl group attached to a magnesium bromide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide can be synthesized through the reaction of 4-bromo-3,4,5-trifluorobenzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes the following steps:
Preparation of the Reaction Mixture: 4-bromo-3,4,5-trifluorobenzene is dissolved in THF.
Addition of Magnesium: Magnesium turnings are added to the solution under an inert atmosphere.
Reaction Monitoring: The reaction is monitored for the formation of the Grignard reagent.
Purification: The product is purified by distillation or crystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: Can be used in halogen-metal exchange reactions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in anhydrous THF.
Coupling Reactions: Often requires a palladium catalyst and a base such as potassium carbonate.
Substitution Reactions: Involves the use of halogenated substrates and an inert atmosphere to prevent side reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Result from Suzuki-Miyaura coupling reactions.
Organometallic Intermediates: Produced in halogen-metal exchange reactions.
Applications De Recherche Scientifique
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drug candidates through the formation of carbon-carbon bonds.
Material Science: Utilized in the preparation of advanced materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide involves the formation of a nucleophilic carbon-magnesium bond. This bond allows the compound to act as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets include carbonyl compounds, halogenated substrates, and other electrophilic species. The pathways involved in its reactions typically include nucleophilic addition, oxidative addition, and transmetalation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: Lacks the trifluorophenyl group, making it less reactive in certain reactions.
4-(2,3,4-Trifluorophenyl)phenylmagnesium Bromide: Similar structure but different fluorine substitution pattern, affecting its reactivity and selectivity.
4-(3,4-Difluorophenyl)phenylmagnesium Bromide: Contains one less fluorine atom, leading to different electronic properties.
Uniqueness
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide is unique due to the presence of three fluorine atoms on the phenyl ring, which enhances its reactivity and selectivity in various chemical reactions. The trifluorophenyl group also imparts unique electronic properties, making it a valuable reagent in organic synthesis and pharmaceutical research .
Propriétés
IUPAC Name |
magnesium;1,2,3-trifluoro-5-phenylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3.BrH.Mg/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8;;/h2-7H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGZAETVYGZBDQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)C2=CC(=C(C(=C2)F)F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF3Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
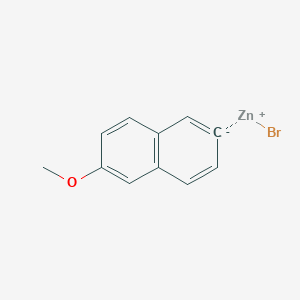
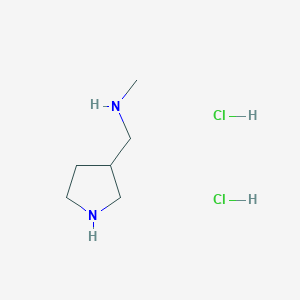
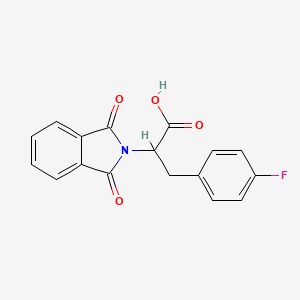
![5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene](/img/structure/B6297057.png)
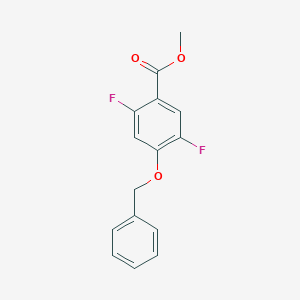
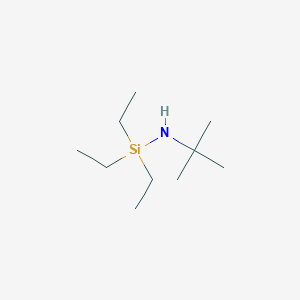
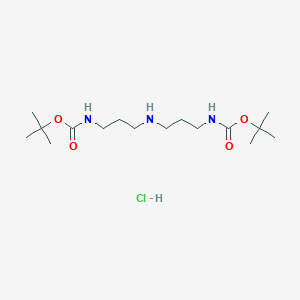
![N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide](/img/structure/B6297070.png)
